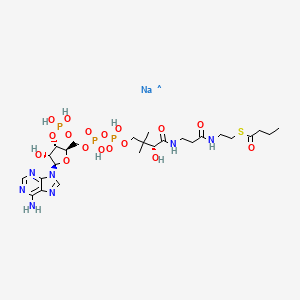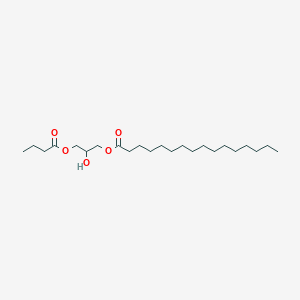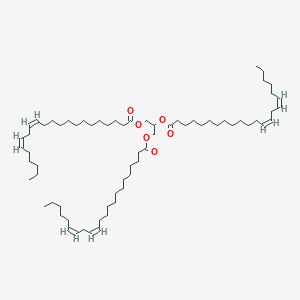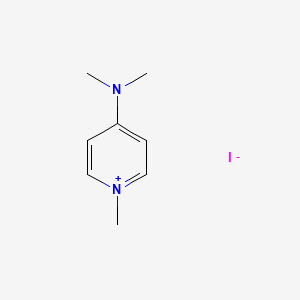
6-Phenanthridinamine, 8-(trifluoromethyl)-
Vue d'ensemble
Description
La 6-Amino-8-trifluorométhylphénanthridine est un composé chimique connu pour ses propriétés antiprions. Il s'agit d'un dérivé de la 6-aminophénanthridine et sa formule moléculaire est C14H9F3N2 . Ce composé est particulièrement remarquable pour sa capacité à inhiber l'activité de pliage des protéines du ribosome, ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
6-Amino-8-trifluoromethylphenanthridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on protein folding and its potential as an antiprion agent.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
The primary target of 6-Phenanthridinamine, 8-(trifluoromethyl)- is the ribosome . The ribosome plays a crucial role in protein synthesis, a process vital for cell growth and function.
Mode of Action
6-Phenanthridinamine, 8-(trifluoromethyl)- interacts with its target, the ribosome, by inhibiting the protein folding activity . It directly competes with protein substrates for the ribosomal active site .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the protein folding activity of the ribosome . This disruption can lead to downstream effects such as altered protein function and potentially cell death.
Result of Action
The result of the compound’s action is the inhibition of protein folding . This can lead to a disruption in protein function, potentially affecting cell growth and survival.
Safety and Hazards
The safety data sheet for a related compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Analyse Biochimique
Biochemical Properties
6-Phenanthridinamine, 8-(trifluoromethyl)- has been found to inhibit the protein folding activity of the ribosome (PFAR) when used at a concentration of 150 µM. It directly competes with protein substrates for the ribosomal active site.
Cellular Effects
The cellular effects of 6-Phenanthridinamine, 8-(trifluoromethyl)- are primarily related to its inhibition of protein folding activity. By competing with protein substrates for the ribosomal active site, it can potentially disrupt the normal function of cells.
Molecular Mechanism
The molecular mechanism of action of 6-Phenanthridinamine, 8-(trifluoromethyl)- involves its interaction with the ribosome. It competes with protein substrates for the ribosomal active site, thereby inhibiting the protein folding activity of the ribosome.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Amino-8-trifluorométhylphénanthridine implique généralement l'introduction d'un groupe amino et d'un groupe trifluorométhyle sur un noyau phénanthridine. Les voies de synthèse spécifiques et les conditions de réaction peuvent varier, mais les méthodes courantes comprennent :
Nitration et réduction : En commençant par la phénanthridine, la nitration suivie d'une réduction peut introduire le groupe amino.
Trifluorométhylation : Le groupe trifluorométhyle peut être introduit à l'aide de réactifs tels que l'iodure de trifluorométhyle dans des conditions spécifiques.
Méthodes de production industrielle
Les méthodes de production industrielle de la 6-Amino-8-trifluorométhylphénanthridine ne sont pas largement documentées, mais elles impliquent probablement des versions évolutives des voies de synthèse mentionnées ci-dessus, optimisées pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Amino-8-trifluorométhylphénanthridine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés nitroso ou nitro, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
Applications de la recherche scientifique
La 6-Amino-8-trifluorométhylphénanthridine présente plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses effets sur le pliage des protéines et son potentiel en tant qu'agent antiprion.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le principal mécanisme d'action de la 6-Amino-8-trifluorométhylphénanthridine implique l'inhibition de l'activité de pliage des protéines du ribosome. Il entre en compétition avec les substrats protéiques pour le site actif ribosomal, empêchant ainsi le pliage correct des protéines. Ce mécanisme est particulièrement pertinent dans le contexte des maladies à prions, où les protéines mal repliées jouent un rôle essentiel .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Aminophénanthridine : Le composé parent, qui ne contient pas le groupe trifluorométhyle.
8-Trifluorométhylphénanthridine : Structure similaire mais sans le groupe amino.
Unicité
La 6-Amino-8-trifluorométhylphénanthridine est unique en raison de la présence à la fois du groupe amino et du groupe trifluorométhyle, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber le pliage des protéines ribosomiques la distingue des autres composés similaires .
Propriétés
IUPAC Name |
8-(trifluoromethyl)phenanthridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYJKNVRUTAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438639 | |
| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651055-83-3 | |
| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)




![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)


![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)


![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
